- Solid-phase synthesis of 5'-triphosphate 2'-5'-oligoadenylates analogs with 3'-O-biolabile groups and their evaluation as RNase L activators and antiviral drugs, Bioorganic & Medicinal Chemistry, 2013, 21(17), 5461-5469
Cas no 65954-95-2 (Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-)
65954-95-2 structure
Product Name:Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-
N.o CAS:65954-95-2
MF:
MW:
CID:4745290
Update Time:2023-03-20
Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Propriedades químicas e físicas
Nomes e Identificadores
-
- 5'-O- [Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-adenosine
- Adenosine 5'-(tetrahydrogen triphosphate), adenylyl-(5'→2')-adenylyl-(5'→2')-adenylyl-(5'→2')-
- Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-
- 5'-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-adenosine
-
Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Método de produção
Método de produção 1
Condições de reacção
1.1R:Bu4N+ •Br-, R:Bu2SnO, S:ClCH2CH2Cl, 1 h, 70°C
2.1R:EtN(Pr-i)2, S:CH2Cl2, rt; 2 h, rt
3.1R:Cl2CHCO2H, S:CH2Cl2
3.2C:21871-47-6, 180 s
3.3R:R:C5H5N, 30 min, rt
3.4R:Et4N+ •Br-, 45 min, rt
3.5R:Me3SiN=CMeOSiMe3, R:1H-Imidazole, R:Et3N, S:CCl4, S:MeCN, 5 h, 30°C
3.6R:3(Bu4N) •HP2O7, S:DMF, 18 h, 30°C
3.7R:DBU, S:MeCN
3.8R:NH3
2.1R:EtN(Pr-i)2, S:CH2Cl2, rt; 2 h, rt
3.1R:Cl2CHCO2H, S:CH2Cl2
3.2C:21871-47-6, 180 s
3.3R:R:C5H5N, 30 min, rt
3.4R:Et4N+ •Br-, 45 min, rt
3.5R:Me3SiN=CMeOSiMe3, R:1H-Imidazole, R:Et3N, S:CCl4, S:MeCN, 5 h, 30°C
3.6R:3(Bu4N) •HP2O7, S:DMF, 18 h, 30°C
3.7R:DBU, S:MeCN
3.8R:NH3
Referência
Método de produção 2
Condições de reacção
1.1R:Tris buffer, R:MgCl2, R:Cleland's reagent, C:69106-44-1, S:H2O, 3 h, 30°C, pH 7.5; 5 min, 95°C
Referência
- High yield synthesis, purification and characterisation of the RNase L activators 5'-triphosphate 2'-5'-oligoadenylates, Antiviral Research, 2010, 87(3), 345-352
Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Raw materials
- iodomethyl 2,2-dimethylpropanoate
- Adenosine 5'-Triphosphate
- Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-(phenoxyacetyl)-, 2'-acetate (9CI)
- Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
- 5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine
Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Preparation Products
- Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')- (65954-94-1)
- Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- (65954-95-2)
- Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')- (65954-93-0)
Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Literatura Relacionada
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
65954-95-2 (Adenosine, 5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel